molecular formula C6H12N2O4S B2576548 N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide CAS No. 1789083-21-1

N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide

Cat. No.: B2576548
CAS No.: 1789083-21-1
M. Wt: 208.23
InChI Key: FJXRMFMUDSVPIN-UHFFFAOYSA-N
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Description

N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide is a chemical compound that belongs to the class of oxazolidinones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the oxazolidinone ring imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide typically involves the cyclization of ethanolamine with urea, followed by subsequent reactions to introduce the methanesulfonamide group. The reaction conditions often include heating the reactants to specific temperatures and maintaining these conditions for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as crystallization and filtration to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of substituted oxazolidinones.

Scientific Research Applications

N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The oxazolidinone ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl acrylate
  • 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
  • 2-Oxazolidinone

Uniqueness

N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and reactivity compared to other oxazolidinone derivatives. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c1-13(10,11)7-2-3-8-4-5-12-6(8)9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXRMFMUDSVPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1789083-21-1
Record name N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide
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